molecular formula C10H11N3OS B1586761 4-(5-Isothiocyanatopyridin-2-yl)morpholine CAS No. 52024-29-0

4-(5-Isothiocyanatopyridin-2-yl)morpholine

Cat. No.: B1586761
CAS No.: 52024-29-0
M. Wt: 221.28 g/mol
InChI Key: VLZWMPRZGPULIU-UHFFFAOYSA-N
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Description

4-(5-Isothiocyanatopyridin-2-yl)morpholine is a chemical compound with the molecular formula C10H11N3OS It is characterized by the presence of an isothiocyanate group attached to a pyridine ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Isothiocyanatopyridin-2-yl)morpholine typically involves the reaction of 5-amino-2-chloropyridine with thiophosgene to introduce the isothiocyanate group. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Isothiocyanatopyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiourea derivatives, heterocyclic compounds, and various substituted morpholine derivatives .

Scientific Research Applications

4-(5-Isothiocyanatopyridin-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Isothiocyanatopyridin-2-yl)morpholine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The molecular targets and pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Uniqueness: 4-(5-Isothiocyanatopyridin-2-yl)morpholine is unique due to the presence of both the isothiocyanate and morpholine groups, which confer distinct chemical reactivity and biological activity. The morpholine ring enhances the compound’s solubility and stability, making it more versatile for various applications compared to its analogs .

Properties

IUPAC Name

4-(5-isothiocyanatopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c15-8-12-9-1-2-10(11-7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZWMPRZGPULIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380101
Record name 4-(5-isothiocyanatopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52024-29-0
Record name 4-(5-isothiocyanatopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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